Cas no 1805668-16-9 (3-Chloromethyl-2-cyano-4-ethylbenzenesulfonyl chloride)

3-Chloromethyl-2-cyano-4-ethylbenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-Chloromethyl-2-cyano-4-ethylbenzenesulfonyl chloride
-
- インチ: 1S/C10H9Cl2NO2S/c1-2-7-3-4-10(16(12,14)15)9(6-13)8(7)5-11/h3-4H,2,5H2,1H3
- InChIKey: YQHUGSHGINUFNV-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C#N)=C(C=CC=1CC)S(=O)(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 381
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 66.3
3-Chloromethyl-2-cyano-4-ethylbenzenesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010000925-1g |
3-Chloromethyl-2-cyano-4-ethylbenzenesulfonyl chloride |
1805668-16-9 | 97% | 1g |
1,564.50 USD | 2021-07-06 |
3-Chloromethyl-2-cyano-4-ethylbenzenesulfonyl chloride 関連文献
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
3-Chloromethyl-2-cyano-4-ethylbenzenesulfonyl chlorideに関する追加情報
Research Brief on 3-Chloromethyl-2-cyano-4-ethylbenzenesulfonyl chloride (CAS: 1805668-16-9): Recent Advances and Applications
3-Chloromethyl-2-cyano-4-ethylbenzenesulfonyl chloride (CAS: 1805668-16-9) is a specialized sulfonyl chloride derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of sulfonamide-based therapeutics. Recent studies have explored its utility in drug discovery, highlighting its role in modulating enzyme activity and targeting specific biological pathways.
One of the key applications of 3-Chloromethyl-2-cyano-4-ethylbenzenesulfonyl chloride is in the synthesis of covalent inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the design of irreversible inhibitors targeting cysteine proteases, which are implicated in numerous diseases, including cancer and inflammatory disorders. The study reported that derivatives of this compound exhibited high selectivity and potency, making them promising candidates for further preclinical evaluation.
In addition to its role in inhibitor design, this compound has also been investigated for its potential in photoaffinity labeling—a technique used to study protein-ligand interactions. A recent Nature Chemical Biology article highlighted its use in the development of photoactivatable probes, enabling researchers to map binding sites and elucidate mechanisms of action for novel drug targets. The study emphasized the compound's stability and reactivity under physiological conditions, which are critical for such applications.
Another area of interest is the compound's utility in combinatorial chemistry. Researchers have leveraged its reactive chloromethyl and sulfonyl chloride groups to generate diverse libraries of small molecules for high-throughput screening. A 2022 ACS Combinatorial Science paper detailed its use in the synthesis of sulfonamide-based compounds with antimicrobial properties, showcasing its broad applicability in drug discovery.
Despite its promising applications, challenges remain in the scalable synthesis and purification of 3-Chloromethyl-2-cyano-4-ethylbenzenesulfonyl chloride. Recent advancements in flow chemistry, as reported in Organic Process Research & Development, have addressed some of these issues by optimizing reaction conditions and improving yield. These developments are expected to facilitate its broader adoption in industrial and academic settings.
In conclusion, 3-Chloromethyl-2-cyano-4-ethylbenzenesulfonyl chloride (CAS: 1805668-16-9) represents a valuable tool in modern chemical biology and pharmaceutical research. Its versatility in inhibitor design, photoaffinity labeling, and combinatorial chemistry underscores its potential to drive innovation in drug discovery. Future research should focus on further optimizing its synthesis and expanding its applications to unexplored therapeutic areas.
1805668-16-9 (3-Chloromethyl-2-cyano-4-ethylbenzenesulfonyl chloride) 関連製品
- 2567497-46-3(3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid)
- 235-93-8(2H-Dibenzo[e,g]isoindole)
- 726162-94-3([(1-ethylpyrrolidin-2-yl)methyl][(pyridin-4-yl)methyl]amine)
- 2680785-12-8(7-(prop-2-en-1-yloxy)carbonyl-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid)
- 868979-05-9(4-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)benzene-1-sulfonamide)
- 1800303-78-9(4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride)
- 1807171-96-5(3-Bromo-2,6-dichlorobenzyl alcohol)
- 1373500-30-1(1-ethynyl-2-fluoro-4-methoxybenzene)
- 1803567-14-7(Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy-)
- 1497456-50-4(1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid)